Dimethyl 2-(2-nitroethyl)butanedioate
Description
Dimethyl 2-(2-nitroethyl)butanedioate is an organic compound with the molecular formula C₈H₁₁NO₆ (inferred from structural analysis). It consists of a butanedioate backbone (HOOC-CH₂-CH₂-COOH) esterified with methyl groups at both termini, with a 2-nitroethyl (-CH₂CH₂NO₂) substituent on the second carbon of the chain. This nitro group imparts significant electron-withdrawing effects, influencing reactivity and stability.
Properties
IUPAC Name |
dimethyl 2-(2-nitroethyl)butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-14-7(10)5-6(8(11)15-2)3-4-9(12)13/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTDRYWLKFVPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues of Butanedioate Esters
The following compounds share structural similarities with dimethyl 2-(2-nitroethyl)butanedioate, differing in substituents or ester groups:
Key Structural Differences and Implications
- Substituent Effects: Nitroethyl (-CH₂CH₂NO₂): Strong electron-withdrawing nature increases electrophilicity, making the compound reactive in nucleophilic substitutions or reductions. Potential safety concerns due to nitro group explosivity. Butene (C=C): Conjugation enhances reactivity in cycloadditions but reduces stability compared to saturated analogues. Triazine-hydrazinylidene: Aromatic and hydrogen-bonding capabilities may improve solubility or biological targeting. tert-Butoxycarbonyl (Boc): Steric bulk protects functional groups (e.g., amines) but reduces solubility in polar solvents.
- Ester Chain Length: Dimethyl esters (e.g., target compound) are more volatile and less lipophilic than dibutyl esters, which are favored in non-polar applications like lubricants.
Research Findings on Substituent Impacts
- Steric and Electronic Effects: Bulky substituents (e.g., Boc groups) elongate bonds involving nitrogen and induce conformational changes in the butanedioate backbone due to steric hindrance.
Crystallography and Stability :
- Urethane-protected aspartic acid derivatives (e.g., Boc-substituted compounds) exhibit well-defined crystal structures, whereas nitroethyl-substituted compounds may face challenges in crystallization due to polar nitro groups.
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